4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one
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Overview
Description
4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of an amino group at the 4-position, a benzylthio group at the 6-position, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiourea with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazinone derivatives.
Substitution: N-substituted triazinone derivatives.
Scientific Research Applications
4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antidiabetic and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-(benzylthio)-5-pyrimidinyl: Shares a similar structure but with a pyrimidine core.
2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Another related compound with different substituents.
Uniqueness
4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is unique due to its triazinone core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrimidine cores. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-amino-4-benzylsulfanyl-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-8-12-9(15)14-10(13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMSZGXMLZXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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